molecular formula C9H14N2 B8596413 4-Tert-butyl-6-methylpyrimidine

4-Tert-butyl-6-methylpyrimidine

Cat. No.: B8596413
M. Wt: 150.22 g/mol
InChI Key: CSJUHRGRYRNHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-tert-butyl-6-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-7-5-8(9(2,3)4)11-6-10-7/h5-6H,1-4H3

InChI Key

CSJUHRGRYRNHBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyanocopper (1.9 g, 21.5 mmol) and lithium chloride (1.8 g, 42.9 mmol) were stirred in THF (30 mL) until dissolved (approximately 20 min) and then cooled to 0° C. Next, tert-butyllithium (12.6 mL, 21.5 mmol) was slowly added the resulting solution was stirred at 0° C. for 25 min before cooling to −78° C. 4-Chloro-6-methylpyrimidine (2.3 g, 17.9 mmol) in THF (5 mL) was added and the reaction was allowed to warm to RT over 12 h. The reaction mixture was diluted with 10:1 saturated NH4Cl/NH4OH and extracted with EtOAc. The combined organic extracts were washed with 10:1 saturated NH4C1/NH4OH, water, brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo. The crude material was purified by silica gel chromatography by eluting with 1:4 EtOAc in hexane to provide 4-tert-butyl-6-methylpyrimidine. Step 2: A solution of N-butyllithium solution, 2.5M in hexanes (5.2 mL, 13.0 mmol) was added to a solution of diisopropylamine (2.2 mL, 15.6 mmol) in THF (15 mL) cooled to −78° C. After the addition, the solution was warmed to 0° C. for 15 min before cooling again to −78° C. Then 4-tert-butyl-6-methylpyrimidine (2.0 g, 13.0 mmol) in THF (4 mL) was slowly added and then the reaction was stirred for 1.5 h at −78° C. 6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde (2.0 g, 6.51 mmol) in THF (6 mL) was then added via syringe and stirred 15 min before quenching with saturated NH4Cl. The reaction was diluted reaction with EtOAc and the layers were separated. The aqueous layer was extracted with ethyl acetate and brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material. Purification by silica gel chromatography (2:1 Hex/EtOAc) afforded 1-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-(6-tert-butylpyrimidin-4-yl)ethanol. Step 3: Trifluoroacetic anhydride (1.5 mL, 2.0 mmol) was added to a solution of 1-(6-bromo-2-(tert-butylamino)quinolin-3-yl)-2-(6-tert-butylpyrimidin-4-yl)ethanol (0.46 g, 1.0 mmol) in Pyridine (6 mL) at 0° C. The reaction mixture was allowed to warm to RT and then heated at 50° C. for 6 h. The reaction was concentrated and dissolved in a minimal amount of DCM and purified by passing through a plug of silica gel and eluting with 10:1 Hex/EtOAc to afford (E)-6-bromo-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)quinolin-2-amine. Step 4: A-Phos (0.054 g, 0.076 mmol) and potassium acetate (0.30 g, 3.1 mmol) were added to (E)-6-bromo-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)quinolin-2-amine (0.67 g, 1.53 mmol) in degassed (N2) solution of ethanol (12 mL)/water (2 mL). The reaction was evacuated and flushed with N2 gas three times before being refluxed. After 12 h the reaction was allowed to cool and was diluted with 10:1 saturated NR1Cl/NR4OH and extracted with CH2Cl2. The combined organic extracts were washed with 10:1 saturated NH4Cl/NH4OH, water, brine, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel chromatography by eluting with 1:2 EtOAc in hexane to provide (E)-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)-6-o-tolylquinolin-2-amine. Step 5: (E)-N-tert-butyl-3-(2-(6-tert-butylpyrimidin-4-yl)vinyl)-6-o-tolylquinolin-2-amine (0.10 g, 0.22 mmol) was stirred in TFA (1.0 mL, 13.0 mmol) for 3.5 h and concentrated. The crude material was dissolved in CH2Cl2 and washed with saturated NaHCO3. The aqueous layers were back extracted with CH2Cl2 and the combined organic extracts were washed with saturated NaCl, and dried over Na2SO4. The solution was filtered and concentrated in vacuo to give the crude material taken directly for the next reaction. The crude material was dissolved in ethanol (2.0 mL) and was degassed with nitrogen. 10% Pd/C (0.024 g, 0.22 mmol) was added and the resulting mixture is degassed briefly with nitrogen and then degassed with hydrogen through a balloon. The reaction was stirred 3 h under a balloon of hydrogen and then degassed with nitrogen and filtered through celite with ethyl acetate. The crude product was purified by silica gel chromatography (20:1 Dichlormethane/MeOH 2M NH3) to provide 3-(2-(6-tert-butylpyrimidin-4-yl)ethyl)-6-o-tolylquinolin-2-amine. (ESI, pos. ion) m/z: 397 (M+1).
Name
Cyanocopper
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
NH4Cl NH4OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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